5-Tert-butyl-1,3-thiazole-2-carbaldehyde
Description
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the 5-position and a formyl (-CHO) group at the 2-position.
Properties
IUPAC Name |
5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKRXJCKZRLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-76-4 | |
| Record name | 5-tert-butyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
2-Chloro-5-hydroxymethylthiazole as a Precursor
A critical intermediate in the synthesis is 2-chloro-5-hydroxymethylthiazole , which can be prepared by reacting 2-chloro-5-chloromethylthiazole with a carboxylic acid salt (e.g., sodium formate) in the presence of a quaternary ammonium phase transfer catalyst. This reaction is typically conducted at 25°C to 120°C, often around 85°C, in solvents such as heptane or polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
The ester formed in this step is hydrolyzed using strong bases like sodium hydroxide to yield 2-chloro-5-hydroxymethylthiazole. Subsequent dechlorination via catalytic hydrogenation or treatment with zinc/acetic acid or magnesium/methanol provides 5-hydroxymethylthiazole .
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Reaction of 2-chloro-5-chloromethylthiazole with sodium formate and phase transfer catalyst at 85°C | Ester intermediate | Ester of 2-chloro-5-hydroxymethylthiazole | High (94.4%) |
| Hydrolysis with NaOH aqueous solution | 2-chloro-5-hydroxymethylthiazole | 5-Hydroxymethylthiazole | Not specified |
| Dechlorination (e.g., catalytic hydrogenation) | 2-chloro-5-hydroxymethylthiazole | 5-Hydroxymethylthiazole | Not specified |
The tert-butyl group introduction is generally achieved through the use of tert-butyl carbamate or tert-butyl protecting groups on nitrogen functionalities or via tert-butyl esters in intermediates. For example, tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate has been documented as a key intermediate, where the tert-butyl group is attached via a carbamate linkage at the nitrogen of the thiazole ring.
This intermediate can be further manipulated to introduce the aldehyde function at the 2-position by converting the chlorocarbonyl group to the aldehyde.
Oxidation and Functional Group Transformations to Aldehyde
The aldehyde group at the 2-position can be introduced by controlled oxidation of the corresponding alcohol or by conversion of acyl chlorides to aldehydes through reduction or selective hydrolysis.
In the case of thiazole derivatives, oxidation of thiazoline intermediates to thiazoles bearing aldehyde functionality has been achieved using reagents like bromotrichloromethane (BrCCl3) in the presence of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction is typically carried out in dichloromethane at reflux for several hours, followed by aqueous work-up and extraction.
Representative Detailed Procedure from Literature
A typical synthetic sequence reported involves:
Preparation of a thiazoline intermediate by reacting L-cysteine methyl ester hydrochloride with a suitable precursor in a mixture of isopropyl alcohol and phosphate buffer at 50°C for 15 hours.
Concentration and extraction of the reaction mixture to isolate the crude thiazoline.
Oxidation of the thiazoline to the thiazole aldehyde using bromotrichloromethane and DBU in dichloromethane at reflux for 3 hours.
Work-up by quenching with aqueous acid and extraction with dichloromethane to isolate the aldehyde product.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-Chloro-5-chloromethylthiazole | Sodium formate, quaternary ammonium catalyst, heptane, 85°C | 2-Chloro-5-hydroxymethylthiazole ester | Phase transfer catalysis enhances yield |
| 2 | Ester intermediate | Hydrolysis with NaOH aqueous solution | 2-Chloro-5-hydroxymethylthiazole | Base hydrolysis |
| 3 | 2-Chloro-5-hydroxymethylthiazole | Catalytic hydrogenation or Zn/AcOH | 5-Hydroxymethylthiazole | Dechlorination step |
| 4 | Thiazoline intermediate | BrCCl3, DBU, CH2Cl2, reflux | This compound | Oxidation to aldehyde |
| 5 | Thiazole carbamate intermediates | Various coupling and protection steps | tert-Butyl substituted thiazole derivatives | For tert-butyl group introduction |
Research Findings and Notes
Phase transfer catalysis is crucial for efficient substitution reactions on halogenated thiazole intermediates, improving yields and reaction rates.
The tert-butyl group is often introduced via carbamate intermediates, which also serve as protecting groups during multi-step syntheses.
Oxidation of thiazoline to thiazole aldehyde is a mild and selective method that preserves sensitive functional groups and avoids over-oxidation.
The use of bromotrichloromethane and DBU allows for clean conversion with good yields and manageable work-up procedures.
Solvent choice (e.g., dichloromethane, heptane, DMF) and temperature control are critical parameters influencing the success of each step.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 5-Tert-butyl-1,3-thiazole-2-carboxylic acid.
Reduction: 5-Tert-butyl-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
5-Tert-butyl-1,3-thiazole-2-carbaldehyde has been investigated for its potential in several scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound is being explored as a lead compound for developing new antibiotics targeting resistant strains .
- Anticancer Potential : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in synthesizing more complex organic molecules. It is utilized in constructing various thiazole-based pharmaceuticals and agrochemicals .
- Building Block for Functional Materials : The reactivity of the aldehyde group allows it to be a precursor for synthesizing polymers and other functional materials in material science .
Case Study 1: Anticancer Activity
In a study investigating thiazole derivatives' anticancer properties, researchers synthesized multiple analogs of this compound. The derivatives were tested against human glioblastoma (U251) and melanoma (WM793) cell lines. One derivative exhibited an IC50 value of 18 µM, indicating promising anticancer activity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole compounds where this compound was evaluated against gram-positive and gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Heterocycles
Thiazole Derivatives
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (EN300-34323):
- Substituents : Bromo (5-position), methyl (4-position), formyl (2-position).
- Properties : Lower molecular weight (239.73 g/mol) compared to the tert-butyl analog. Bromine increases electrophilicity, enabling cross-coupling reactions, while methyl enhances steric hindrance moderately .
- Applications : Intermediate in pharmaceutical synthesis (exact use unspecified in evidence).
5-Tert-butyl-1,3-thiazole-2-carbaldehyde :
Benzoxazole/Thiadiazole Derivatives
- 5-Tert-butyl-1,3-benzoxazole derivatives (e.g., fluorescent whitening agents):
- Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea):
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₈H₁₁NOS | 185.25 (estimated) | tert-butyl, formyl | Agrochemical intermediates, materials science |
| 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | C₅H₄BrNOS | 239.73 | bromo, methyl, formyl | Pharmaceutical synthesis |
| Tebuthiuron | C₉H₁₆N₄OS | 228.31 | tert-butyl, thiadiazole | Herbicide |
| 5-Tert-butyl-1,3-benzoxazole | C₁₁H₁₁NO | 189.21 | tert-butyl, benzoxazole | Fluorescent agents |
Biological Activity
5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research and medicine.
Chemical Structure and Properties
This compound features a thiazole ring with a tert-butyl group at the 5-position and an aldehyde group at the 2-position. Its molecular formula is , and it has been identified as a significant building block in the synthesis of more complex heterocyclic compounds.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound can undergo reactions such as the Baylis-Hillman reaction, where it interacts with enzymes like DABCO. This interaction facilitates the formation of more complex molecules and influences cellular processes.
- Cellular Effects : Research indicates that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7. It impacts cell signaling pathways and gene expression, emphasizing its potential as an anticancer agent.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that higher doses lead to significant growth inhibition in various cancer cell lines. The compound's structure-activity relationship (SAR) suggests that modifications can enhance its cytotoxic effects against cancer cells .
- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activities, including antibacterial and antifungal effects. For instance, certain derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
- Analgesic and Anti-inflammatory Effects : Some thiazole derivatives are reported to possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung adenocarcinoma cells. The compound exhibited an IC50 value indicating strong cytotoxicity, leading to increased apoptosis rates compared to control groups. The findings suggest that this compound could be further developed into a therapeutic agent for lung cancer treatment.
Case Study 2: Antimicrobial Activity
In another study, various thiazole derivatives were tested for their antimicrobial efficacy against C. albicans and A. niger. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Research Applications
The versatility of this compound extends to several fields:
- Pharmaceutical Development : It serves as a precursor in synthesizing biologically active molecules with potential pharmaceutical applications.
- Chemical Synthesis : As a building block in organic synthesis, it is utilized in creating various heterocyclic compounds that may possess unique biological activities .
Summary Table of Biological Activities
Q & A
Q. How can researchers integrate this compound into theoretical frameworks for heterocyclic chemistry innovation?
- Methodological Answer : Align studies with conceptual frameworks like frontier molecular orbital theory or Hammett substituent constants. For example, investigate how the electron-donating tert-butyl group modulates thiazole aromaticity via NICS (Nucleus-Independent Chemical Shift) calculations. Publish findings in contexts that bridge synthetic chemistry and computational modeling, adhering to CRDC classifications for chemical engineering design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
